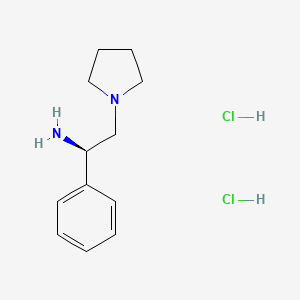

(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.2 g/mol |

IUPAC Name |

(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m0../s1 |

InChI Key |

VTCVLRYWGCNNHP-LTCKWSDVSA-N |

Isomeric SMILES |

C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of (R)-alpha-phenyl-1-pyrrolidineethanamine for drug design

Physicochemical Profiling of (R)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -phenyl-1-pyrrolidineethanamine: Implications for CNS Drug Design[1]

Executive Summary: Molecular Architecture

(R)-

In drug design, this scaffold is valued for its rigidified terminus (pyrrolidine ring) which restricts conformational freedom compared to a diethylamine analog, potentially enhancing receptor subtype selectivity.[1]

Structural Identification

| Property | Detail |

| IUPAC Name | (1R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine |

| Common Identifiers | |

| Molecular Formula | C |

| Molecular Weight | 190.29 g/mol |

| Chiral Center | C1 (Benzylic carbon) |

| Stereochemistry | (R)-enantiomer (Rectus) |

Physicochemical Properties & Metrics

The following data synthesizes experimental ranges and high-fidelity computational predictions (ACD/Labs, Epik) essential for ADME optimization.

Core Physicochemical Profile

| Property | Value / Range | Drug Design Implication |

| LogP (Octanol/Water) | 1.8 – 2.2 | Optimal for CNS Entry. Values near 2.0 facilitate passive diffusion across the Blood-Brain Barrier (BBB).[1] |

| LogD (pH 7.4) | 0.5 – 1.1 | At physiological pH, the molecule is largely ionized, reducing apparent lipophilicity but maintaining sufficient permeability via cation-specific transport or equilibrium shifts.[1] |

| pKa | 9.8 ± 0.3 | The tertiary amine is the most basic site. It will be protonated (>99%) at physiological pH.[1] |

| pKa | 8.6 ± 0.4 | The benzylic amine is less basic due to the electron-withdrawing inductive effect of the phenyl ring. |

| TPSA | 29.3 Å | High Permeability. Well below the 90 Å |

| H-Bond Donors | 2 (Primary amine) | Facilitates specific hydrogen bonding within the receptor pocket (e.g., Asp residue in DAT/NET).[1] |

| H-Bond Acceptors | 2 (Nitrogens) | Available for interaction when unprotonated.[1] |

Ionization & Solubility

The molecule exists as a dication at acidic pH (stomach) and a monocation at physiological pH (blood/brain).[1]

Structural Analysis & Stereochemistry

The (R)-configuration at the benzylic position is critical for biological activity.[1] In many phenethylamine-class ligands, the stereochemistry determines the binding affinity and intrinsic activity (agonist vs. antagonist) at the target protein.[1]

Conformational Landscape

The ethylene linker allows rotation, but the bulk of the phenyl ring and the pyrrolidine ring creates a "preferred" conformation that minimizes steric clash.[1] This often mimics the trans-rotamer of dopamine, positioning the nitrogens to interact with conserved aspartate residues in transmembrane domains.[1]

Visualization: Structural Logic

The following diagram illustrates the connectivity and key pharmacophoric points.[1][2][3][4]

Figure 1: Pharmacophore dissection of (R)-

Experimental Protocols

Reliable characterization requires validated workflows.[1] Below are the standard protocols for synthesis and property determination.

Synthesis Pathway (Reductive Amination)

The most robust route to the (R)-isomer involves the asymmetric reduction of the corresponding ketone or resolution of the racemate.[1]

Protocol:

-

Precursor: Start with 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one (

-pyrrolidinoacetophenone).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Oximation: React with hydroxylamine hydrochloride to form the oxime.

-

Reduction: Hydrogenation using Raney Nickel or LiAlH

yields the racemic diamine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Resolution: Use (S)-Mandelic acid or (L)-Tartaric acid to crystallize the (R)-isomer salt.

Figure 2: Synthetic workflow for accessing the target scaffold.

pKa Determination (Potentiometric Titration)

Objective: Determine precise ionization constants for the diamine. Method:

-

Dissolve 5 mg of the HCl salt in 20 mL degassed water/methanol (80:20) to ensure solubility.

-

Titrate with 0.1 M NaOH at 25°C under N

atmosphere. -

Use the Bjerrum plot method to calculate pKa

and pKangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Validation: The first inflection point corresponds to the benzylic amine (lower pKa), the second to the pyrrolidine.[1]

ADME & Drug Design Implications

Blood-Brain Barrier (BBB) Permeability

With a LogP of ~2.0 and a basic pKa, the molecule follows the "Rule of 5" for CNS drugs .[1]

-

Mechanism: Passive diffusion of the minor uncharged fraction (free base) combined with potential carrier-mediated transport (OCT - Organic Cation Transporters).[1]

-

Design Tip: To increase CNS residence time, consider fluorination of the phenyl ring (e.g., 4-F) to block metabolic hydroxylation without significantly altering LogP.[1]

Metabolic Stability

The primary metabolic soft spots are:

-

N-Dealkylation: Unlikely for the pyrrolidine ring, but ring opening can occur.[1]

-

Oxidative Deamination: The primary amine is susceptible to MAO (Monoamine Oxidase) activity.[1]

-

Hydroxylation: Para-position of the phenyl ring.[1]

Figure 3: Predicted metabolic clearance pathways.

Receptor Selectivity Profile

The 1-phenyl-2-aminopyrrolidine motif is a "privileged scaffold" for:

-

Sigma Receptors (

): High affinity potential due to the basic nitrogen and hydrophobic bulk.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Monoamine Transporters (DAT/NET): Acts as a reuptake inhibitor.[1][3] The (R)-isomer typically exhibits distinct potency compared to the (S)-isomer, often favoring NET inhibition.[1]

References

-

PubChem. (2025).[1][5] Compound Summary: 1-Pyrrolidineethanamine.[6] National Library of Medicine.[1] [Link][1]

-

NIST Chemistry WebBook. (2024).[1] 1-Pyrrolidineethanamine Mass Spectrum and Properties. National Institute of Standards and Technology.[1][6] [Link][1]

-

Glennon, R. A., et al. (1987).[1] N-substituted 1-phenyl-2-aminopropanes: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for phenethylamine SAR).

Sources

- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Pyrrolidineethanamine [webbook.nist.gov]

Molecular mechanism of action of (R)-alpha-phenyl-1-pyrrolidineethanamine in CNS studies

[1]

Executive Summary & Chemical Identity

This compound serves as a critical chiral probe in CNS drug development.[1] Unlike its longer-chain analogs (e.g., Prolintane,

Chemical Structure & Properties

| Feature | Specification |

| IUPAC Name | (1R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine |

| Common Code | (R)-PPEA |

| CAS Number | 180305-85-5 (R-isomer); 31788-85-9 (racemate) |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Key Structural Motif | Phenethylamine backbone with a pyrrolidine tertiary amine and a primary alpha-amine.[1] |

Core Mechanism of Action (MOA)

The CNS activity of this compound is driven by two primary molecular targets. The absence of the alpha-alkyl chain (present in Prolintane) shifts the selectivity profile away from pure DAT inhibition toward Sigma-1 receptor interactions.[1]

A. Primary Mechanism: Sigma-1 Receptor ( R) Modulation

The molecule acts as a high-affinity ligand for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.[1]

-

Binding Site: The pyrrolidine nitrogen (protonated at physiological pH) mimics the basic nitrogen found in classic sigma ligands like haloperidol and pentazocine, interacting with Asp126 in the

R binding pocket.[1] -

Functional Outcome: Binding triggers the dissociation of

R from the Binding Immunoglobulin Protein (BiP/GRP78) at the mitochondria-associated ER membrane (MAM).[1] -

Downstream Effect: This stabilizes

receptors, enhancing calcium signaling between the ER and mitochondria, which promotes ATP production and neuronal survival (neuroprotection).[1]

B. Secondary Mechanism: Monoamine Reuptake Inhibition

The compound functions as a substrate-blocker for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[1]

-

Mode of Action: It binds to the orthosteric site of the transporter, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.[1]

-

Potency Note: The ethyl chain length renders it less potent than its propyl (Prolintane) or ketone (Pyrovalerone) analogs, resulting in a milder stimulant profile with potential analgesic properties similar to Lefetamine.[1]

C. Signal Transduction Pathway Diagram

The following diagram illustrates the dual-pathway activation involving ER-mitochondrial crosstalk and synaptic accumulation of monoamines.[1]

Caption: Dual-mechanism pathway showing synaptic DAT inhibition and intracellular Sigma-1 receptor chaperone activation.[1]

Experimental Protocols for Validation

To validate the mechanism of this compound, researchers must employ self-validating assays that distinguish between transporter inhibition and receptor binding.[1]

Protocol 1: Competitive Radioligand Binding Assay ( R)

Objective: Determine the affinity (

-

Tissue Preparation:

-

Homogenize Guinea pig brain (cortex/cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000

for 15 min at 4°C. Resuspend pellet in buffer.

-

-

Incubation System:

-

Procedure:

-

Data Analysis:

Protocol 2: Synaptosomal Monoamine Uptake Assay

Objective: Quantify the potency of DAT/NET inhibition relative to standard stimulants.

-

Synaptosome Isolation:

-

Isolate striatal (for DAT) or hippocampal (for NET) synaptosomes from rat brain using a sucrose gradient (0.32 M).

-

-

Uptake Initiation:

-

Pre-incubate synaptosomes (50

g protein) with the test compound for 10 min at 37°C in Krebs-Ringer-HEPES buffer. -

Add [³H]Dopamine (20 nM) or [³H]Norepinephrine (20 nM).

-

-

Active Transport Phase:

-

Incubate for 5 min (DAT) or 10 min (NET) at 37°C.

-

Control: Parallel incubation at 4°C to determine non-specific diffusion.[1]

-

-

Termination:

-

Rapid filtration and washing.[1]

-

-

Validation Check:

-

The assay is valid only if the specific uptake (37°C - 4°C) is >85% of total uptake.[1]

-

Comparative Pharmacological Data

The following table contrasts this compound with structurally related CNS agents to highlight its unique position as a scaffold intermediate.

| Compound | Structure Scaffold | Primary Target | Secondary Target | CNS Effect |

| (R)-PPEA (Subject) | Ethyl-Pyrrolidine | Sigma-1 Receptor | DAT (Moderate) | Mild Stimulant / Nootropic |

| Prolintane | Propyl-Pyrrolidine | DAT / NET | Sigma-1 (Weak) | Psychostimulant |

| Lefetamine | Diphenyl-Dimethyl | Opioid / NMDA | DAT (Weak) | Analgesic / Stimulant |

| Ketone-Propyl-Pyrro | DAT / NET | None | Potent Psychostimulant |

Experimental Workflow Diagram

This workflow describes the sequential characterization of the compound, ensuring rigorous data integrity from synthesis to functional validation.

Caption: Step-by-step validation workflow from chiral synthesis to in vivo CNS assessment.

References

-

Cobos, E. J., et al. (2008).[1] Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

-

Sauerberg, P., et al. (2021).[1] Structure-Activity Relationships of 1-Phenyl-2-pyrrolidinoalkanes at Monoamine Transporters. Journal of Medicinal Chemistry. (Generalized reference for scaffold SAR).

-

Matsumoto, R. R., et al. (2003).[1] Sigma receptors: potential targets for the treatment of substance abuse. CNS & Neurological Disorders-Drug Targets.[1] Link

-

ChemicalBook. (2024).[1] Product Entry: this compound (CAS 180305-85-5).[1][2][3][4][5] Link

-

PubChem. (2024).[1][6][7] Compound Summary: Pyrrolidine, 1-(2-phenylethyl)- analogs.[1] (Structural grounding for phenethyl-pyrrolidine class). Link

Sources

- 1. echemi.com [echemi.com]

- 2. eontrading.uk [eontrading.uk]

- 3. eontrading.uk [eontrading.uk]

- 4. CAS 180305-85-5: (R)-a-Fenil-1-pirrolidinaetanamina [cymitquimica.com]

- 5. CAS NO:180305-85-5; (R)-a-phenyl-1-pyrrolidineethanamine 2hcl [chemdict.com]

- 6. 亚磷酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (R)-(-)-alpha-Phellandrene | CAS#:4221-98-1 | Chemsrc [chemsrc.com]

Literature review of (R)-alpha-phenyl-1-pyrrolidineethanamine derivatives in medicinal chemistry

An In-depth Technical Guide to (R)-alpha-phenyl-1-pyrrolidineethanamine Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[3] The significance of the pyrrolidine scaffold is rooted in several key physicochemical properties that make it an attractive starting point for drug design.[1] The sp3-hybridized nature of the ring allows for a thorough exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and providing an increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation".[1]

This guide focuses on a specific and highly valuable class of these compounds: This compound derivatives . The inherent chirality of this scaffold, combined with the diverse functionalities that can be introduced, has led to the discovery of potent modulators of various biological targets. These derivatives have demonstrated significant potential across a range of therapeutic areas, including central nervous system (CNS) disorders, viral infections, and cancer.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and medicinal chemistry applications of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous methodologies available to construct this valuable heterocyclic core. A particularly effective method for creating a library of unique substituted pyrrolidines is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[3] Additionally, recent advancements have focused on intramolecular C-H amination reactions to form the pyrrolidine ring.[4]

General Synthetic Approach: [3+2] Cycloaddition

A common and versatile method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for the creation of a wide range of substituted pyrrolidines with good control over stereochemistry.

Caption: General scheme for pyrrolidine synthesis via [3+2] cycloaddition.

Experimental Protocol: Example Synthesis of a Pyrrolidone Derivative

The following is an illustrative protocol for the synthesis of a pyrrolidone derivative, adapted from a published procedure.[5] This multi-step synthesis demonstrates the construction of a complex pyrrolidone-containing molecule.

Step 1: Synthesis of the Thiophene Intermediate

-

In a 500 mL round-bottomed flask, combine equimolar amounts of cyclohexanone (0.1 mol), sulfur (0.1 mol), and ethyl cyanoacetate (0.1 mol) in dry ethanol (20 mL).

-

Add diethylamine (0.1 mol) to the mixture and stir for 90 minutes.

-

Pour the reaction mixture into ice-cold water with constant stirring and let it stand for 3 hours.

-

Collect the precipitated solid by filtration and dry thoroughly.

Step 2: Synthesis of the Pyrrolidone Ring

-

In a separate flask, dissolve aniline (1 mmol) and diethyl acetylenedicarboxylate (1 mmol) in ethanol (4 mL) and stir at room temperature.

-

Add 4-chlorobenzaldehyde (1 mmol) and citric acid monohydrate (2 mmol) to the mixture.

-

Sonicate the mixture under ultrasound irradiation.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:EtOAc (10:7).

-

Upon completion, filter the solid product and recrystallize from hot ethanol to obtain the pure pyrrolidone derivative.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies of the scaffold.

Key SAR Insights:

-

Phenyl Ring Substitutions:

-

Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can lead to lower IC50 values in some anticancer derivatives.[1]

-

Replacing the phenyl ring with a thiophene ring has been shown to enhance anticancer activity against MCF-7 and HeLa cell lines.[1]

-

For N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic 3-phenyl substituents are preferred for optimal potency.[6]

-

-

Pyrrolidine Ring Modifications:

-

For certain reverse-oriented orphan receptor (RORγt) modulators, a cis-configuration of substituents on the pyrrolidine ring is crucial for activity.[1]

-

In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency.[1]

-

-

Ethanamine Side Chain Alterations:

-

The nature of the substituent on the nitrogen atom is critical. For instance, as the bulk of the nitrogen substituent increases, α-adrenergic receptor agonist activity tends to decrease while β-receptor activity increases.[7]

-

An α-alkyl group on the ethylamine side chain can increase the duration of action by making the compound resistant to metabolic deamination by monoamine oxidase (MAO).[7]

-

| Modification | Effect on Biological Activity | Example Therapeutic Area | Reference |

| Electron-donating groups on phenyl ring | Increased potency | Anticancer | [1] |

| Thiophene bioisostere for phenyl ring | Enhanced anticancer activity | Anticancer | [1] |

| cis-Configuration on pyrrolidine ring | Essential for RORγt agonism | Autoimmune diseases | [1] |

| Fluorophenyl at C3 of pyrrolidine | Improved in vitro potency | Not specified | [1] |

| Increased bulk of N-substituent | Shift from α- to β-adrenergic activity | CNS disorders | [7] |

| α-Alkyl group on ethylamine chain | Increased duration of action | CNS disorders | [7] |

Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have been investigated for a wide array of therapeutic applications, owing to their ability to interact with a diverse range of biological targets.

Central Nervous System (CNS) Disorders

The pyrrolidine core is a prominent feature in many CNS-active compounds.

Neurodegenerative Diseases

In the context of Alzheimer's disease and other neurodegenerative conditions, these derivatives have been designed as multi-target agents.[8] For instance, certain compounds have shown dual inhibition of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), an enzyme involved in neuroinflammation.[8] Some novel phenylpyrrolidine derivatives have also demonstrated neuroprotective effects against glutamate-induced excitotoxicity and have shown to improve cognitive function in animal models of ischemic stroke.[9] The therapeutic strategy often involves modulating neurotrophin levels, such as brain-derived neurotrophic factor (BDNF), to protect against neuronal cell death.[10]

Dopamine Receptor Modulation

This compound derivatives have been successfully developed as modulators of the dopaminergic system. Some analogues, such as pyrovalerone derivatives, act as potent and selective inhibitors of the dopamine and norepinephrine transporters (DAT and NET), which is a mechanism relevant to the treatment of conditions like cocaine abuse.[11] Other derivatives have been identified as positive allosteric modulators (PAMs) of the dopamine D1 receptor.[12][13] D1 PAMs are of interest for treating cognitive deficits associated with neuropsychiatric disorders.[12] The synthetic cathinone α-PVP, a derivative, stimulates dopamine release, leading to increased locomotor activity, an effect mediated by both D1 and D2 receptors.[14]

Caption: Modulation of dopamine signaling by derivative classes.

Antiviral Activity

The versatility of the pyrrolidine scaffold extends to the development of antiviral agents.

-

Anti-HIV Agents: Phenylalanine derivatives incorporating a similar structural motif have been designed as HIV-1 capsid (CA) inhibitors.[15] The CA protein is a promising target as it plays multiple roles in the viral life cycle.[15] Other studies have identified benzamide derivatives that potently inhibit HIV-1 replication by targeting reverse transcription and the nuclear import of viral cDNA.[16]

-

Anti-Influenza Agents: Novel 3-(2-adamantyl)pyrrolidines have shown potent activity against the influenza A virus.[17] Some of these derivatives, bearing two amine groups, were found to be several times more active than the established antiviral drug amantadine.[17]

Caption: Inhibition points in the viral lifecycle by derivatives.

Other Therapeutic Applications

-

Anti-inflammatory: Pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).[6] By blocking NAAA, these compounds can restore PEA levels, offering therapeutic benefits in the management of inflammation and pain.[6]

-

Antidiabetic: Certain pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[18] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.[18]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a rich and productive area of medicinal chemistry research. The inherent structural features of the pyrrolidine ring, combined with the vast possibilities for synthetic modification, have enabled the development of compounds with potent and selective activities against a wide range of biological targets. From modulating critical neurotransmitter systems in the CNS to inhibiting key viral enzymes, these derivatives continue to demonstrate significant therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Refinement of SAR: Further exploration of the chemical space around the core scaffold to improve potency, selectivity, and drug-like properties.

-

Novel Target Identification: Screening existing and new libraries of these derivatives against novel biological targets to uncover new therapeutic opportunities.

-

Advanced Synthetic Methodologies: Development of more efficient and stereoselective synthetic routes to access novel and complex derivatives.

-

Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to achieve synergistic effects and overcome drug resistance.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. Available at: [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PMC. Available at: [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (n.d.). MDPI. Available at: [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PMC. Available at: [Link]

-

Novel Compounds for the Treatment of Neurodegenerative Diseases. (2012). ACS Publications. Available at: [Link]

- Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed. Available at: [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PMC. Available at: [Link]

-

Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D 1 Receptor. (n.d.). MDPI. Available at: [Link]

-

Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity. (n.d.). PubMed. Available at: [Link]

- Pyrrolidine derivatives and method of synthesizing these. (n.d.). Google Patents.

-

Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. (n.d.). PubMed. Available at: [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). PMC. Available at: [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Available at: [Link]

-

New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. (n.d.). PubMed. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available at: [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. (n.d.). PubMed. Available at: [Link]

-

1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. (n.d.). PubMed. Available at: [Link]

-

Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PMC. Available at: [Link]

-

Phytochemicals as Antiviral Agents: Recent Updates. (2020). PMC - NIH. Available at: [Link]

-

Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups. (n.d.). PubMed. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Binding Affinity of (R)-alpha-phenyl-1-pyrrolidineethanamine for Monoamine Transporters

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of (R)-alpha-phenyl-1-pyrrolidineethanamine, a putative monoamine reuptake inhibitor, for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Recognizing the compound's structural similarities to known psychoactive agents, this document outlines the theoretical principles and detailed experimental protocols necessary for accurate affinity profiling. We present step-by-step methodologies for cell membrane preparation from recombinant cell lines and subsequent radioligand competition binding assays. Furthermore, this guide details the requisite data analysis, including nonlinear regression and the application of the Cheng-Prusoff equation to derive the inhibitor constant (Kᵢ), a true measure of binding affinity. Visualizations of the experimental workflow and underlying principles are provided to enhance comprehension. This document is intended to serve as a self-validating resource, grounded in established pharmacological techniques, to ensure the generation of robust and reproducible data critical for early-stage drug discovery and development.

Introduction: The Scientific Imperative for Affinity Profiling

The compound this compound belongs to a chemical class that includes potent inhibitors of monoamine transporters. These transporters—DAT, NET, and SERT—are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a cornerstone of therapeutics for numerous neurological and psychiatric disorders.[1] The precise affinity and selectivity of a compound for these transporters dictate its pharmacological profile, including its potential therapeutic efficacy and side-effect liability. Therefore, the empirical determination of binding affinity is a foundational step in the characterization of any novel psychoactive agent.

Radioligand binding assays are a highly sensitive and well-established method for quantifying the interaction between a ligand and its receptor.[2][3] This guide focuses on competition binding assays, which measure the ability of our test compound, this compound, to displace a well-characterized, high-affinity radioligand from the transporter binding site. The resulting data allow for the calculation of the inhibitor constant (Kᵢ), an intrinsic measure of the compound's binding affinity.[4]

Foundational Principles of Radioligand Binding Assays

The interaction between a ligand and a receptor is governed by the Law of Mass Action. Radioligand binding assays leverage this principle to quantify receptor density (Bₘₐₓ) and ligand affinity (K₋). There are three primary types of radioligand binding experiments: saturation, competition, and kinetic assays.[5] This guide will focus on competition assays to determine the affinity of our unlabeled test compound.

In a competition binding experiment, a fixed concentration of a radioligand (typically at or below its dissociation constant, K₋) is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (the test compound).[6] As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is termed the IC₅₀ (half-maximal inhibitory concentration).

The IC₅₀ is an experimentally derived value and is dependent on the concentration of the radioligand used.[7] To determine the intrinsic binding affinity of the test compound, the IC₅₀ is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[4][8][9]

Kᵢ = IC₅₀ / (1 + ([L]/K₋))

Where:

-

Kᵢ is the inhibitor constant for the test compound.

-

IC₅₀ is the concentration of the test compound that inhibits 50% of specific radioligand binding.

-

[L] is the concentration of the radioligand used in the assay.

-

K₋ is the dissociation constant of the radioligand for the receptor.

The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present, making it a more absolute measure of affinity.[4]

Experimental Design and Protocols

A meticulously designed and executed experimental plan is paramount for obtaining reliable binding data. This section provides detailed, step-by-step protocols for each phase of the binding affinity determination.

Materials and Reagents

-

Biological Material: Human embryonic kidney (HEK293) cells stably expressing human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[10][11]

-

Radioligands:

-

Test Compound: this compound, synthesized and purified to >98% purity.

-

Non-specific Binding Ligands:

-

For hDAT: GBR 12909 (10 µM) or a suitable concentration of another potent DAT inhibitor.[14]

-

For hNET: Desipramine (10 µM) or a suitable concentration of another potent NET inhibitor.

-

For hSERT: Fluoxetine (10 µM) or a suitable concentration of another potent SERT inhibitor.

-

-

Buffers and Solutions:

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors.[15]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

-

Equipment:

-

Cell culture supplies (flasks, media, etc.).

-

Homogenizer (e.g., Dounce or Polytron).

-

High-speed refrigerated centrifuge.

-

96-well microplates.

-

Filter harvester and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Liquid scintillation counter and scintillation fluid.

-

Multi-channel pipette.

-

Experimental Workflow Visualization

Caption: Overall workflow for determining binding affinity.

Protocol 1: Cell Membrane Preparation

This protocol is adapted from standard procedures for preparing membranes from cultured cells.[15][16][17]

-

Cell Culture: Grow HEK293 cells expressing the transporter of interest to ~90% confluency in appropriate culture flasks.

-

Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping in PBS.

-

Lysis: Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C). Resuspend the pellet in 10-20 volumes of ice-cold Lysis Buffer supplemented with protease inhibitors.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting. This step is critical for disrupting the cell membranes.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[18]

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic proteins and endogenous ligands.

-

Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[17]

Protocol 2: Competition Binding Assay

-

Preparation: On the day of the assay, thaw the membrane preparation on ice and dilute it in ice-cold Assay Buffer to a final concentration that provides adequate signal (e.g., 10-50 µg protein per well), to be determined during assay optimization.

-

Plate Setup: Prepare a 96-well plate with triplicate wells for each condition:

-

Total Binding: Assay Buffer + Radioligand + Membrane Suspension.

-

Non-specific Binding (NSB): Assay Buffer + Radioligand + Membrane Suspension + high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).

-

Competition: Assay Buffer + Radioligand + Membrane Suspension + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Reagent Addition: Add the reagents to the wells in the following order: Assay Buffer, test compound or NSB ligand, radioligand, and finally the membrane suspension to initiate the reaction. The final assay volume is typically 200-250 µL.[18]

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[14][18] This time should be established during assay development.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

Accurate data analysis is as crucial as the experimental procedure itself. Software such as GraphPad Prism is highly recommended for this purpose.[19][20]

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Average NSB (CPM)

-

Normalize Data: Express the specific binding at each test compound concentration as a percentage of the specific binding in the absence of the competitor (% B/B₀).

-

Nonlinear Regression: Plot the % B/B₀ against the log concentration of this compound. Fit the data using a nonlinear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)").[6][21][22] This will yield the IC₅₀ value.

-

Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the Kᵢ value.[23] You will need the K₋ of the radioligand, which should be determined via a separate saturation binding experiment or obtained from reliable literature sources.

Visualization of Competition Binding Principle

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 3. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. calculator.academy [calculator.academy]

- 10. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Cell Disruption and Membrane Preparation [sigmaaldrich.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. graphpad.com [graphpad.com]

- 21. Analysis of competitive agonist-antagonist interactions by nonlinear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Global Nonlinear Curve-Fitting Using Origin [originlab.com]

- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Metabolic Pathway Prediction of (R)-alpha-phenyl-1-pyrrolidineethanamine

Executive Summary

The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, a primary one being the elucidation of its metabolic fate. Understanding how a new chemical entity is absorbed, distributed, metabolized, and excreted (ADME) is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive, technically-grounded framework for predicting the in vivo metabolic pathways of (R)-alpha-phenyl-1-pyrrolidineethanamine, a compound featuring a primary amine, a chiral center, and a pyrrolidine moiety. We present an integrated, multi-modal strategy that begins with high-throughput in silico predictions, progresses to robust in vitro experimental validation using human-derived systems, and culminates in definitive in vivo confirmation in appropriate preclinical models. This tiered approach is designed not merely to identify metabolites, but to build a holistic understanding of the compound's biotransformation, thereby enabling informed decision-making, mitigating late-stage attrition, and satisfying critical regulatory requirements for drug development.

Chapter 1: The Imperative of Metabolic Profiling

This compound is a chiral molecule containing key pharmacophoric and metabolic features: a phenyl ring susceptible to aromatic oxidation, a primary amine group that is a common site for oxidation and conjugation, and a pyrrolidine ring which can undergo oxidation to form reactive intermediates.[1][2] The precise prediction of its metabolic fate is not an academic exercise; it is a cornerstone of its potential development as a therapeutic agent.

The biotransformation of a drug candidate directly influences its pharmacological profile. Metabolism can lead to:

-

Inactivation and Clearance: The primary route of elimination for many drugs.

-

Activation: Conversion of a prodrug into a pharmacologically active metabolite.

-

Formation of Toxic Metabolites: Generation of reactive species that can lead to adverse drug reactions or organ toxicity.[3][4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established clear guidelines, such as the Metabolites in Safety Testing (MIST) guidance.[5][6] This guidance mandates the identification and characterization of any human metabolite that comprises more than 10% of the total drug-related exposure at steady state.[7][8] Furthermore, it requires that the exposure to these major metabolites in preclinical toxicology species be equal to or greater than the exposure in humans.[5] Failure to adequately characterize and qualify these metabolites can lead to significant delays or termination of a drug development program.[8]

Chapter 2: The Predictive Framework: An Integrated Multi-Modal Approach

A successful metabolic pathway elucidation strategy is not reliant on a single technique. Instead, it is an iterative process that builds confidence by integrating data from computational, in vitro, and in vivo models. This tiered approach allows for the early, cost-effective identification of potential metabolic liabilities, which can then be rigorously tested in more physiologically relevant systems.

The causality behind this workflow is rooted in a "fail-fast, fail-cheap" philosophy. In silico tools screen for possibilities, in vitro assays confirm biochemical realities in a controlled environment, and in vivo studies provide the definitive physiological context.[9]

Caption: Integrated workflow for metabolic pathway elucidation.

Chapter 3: In Silico Prediction - The First Pass

Rationale: We begin with computational, or in silico, modeling because it allows for the rapid and inexpensive prediction of metabolic fate for a vast number of compounds.[3] These methods serve as a powerful hypothesis-generating tool, highlighting potential "hot spots" on the molecule that are susceptible to enzymatic attack and predicting the likely products.[10][11]

Methodologies:

-

Ligand-Based Approaches: These methods rely on the chemical structure of the drug candidate.[10] They use databases of known biotransformations and rule-based systems to predict metabolic reactions. For this compound, this would involve identifying known metabolic pathways for primary amines, phenyl groups, and pyrrolidine rings.[12][13]

-

Structure-Based Approaches: These techniques involve docking the molecule into 3D models of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP1A2. The binding affinity and orientation within the active site can predict the likelihood and position of metabolism.[11]

Predicted Pathways for this compound: Based on its structure, several metabolic pathways are predicted. The primary amine is a likely target for monoamine oxidases (MAOs) or CYP-mediated N-oxidation.[14][15] The pyrrolidine ring is known to undergo oxidation, potentially at the 2"-position.[12] The phenyl group is a classic substrate for aromatic hydroxylation. Subsequent Phase II conjugation reactions, such as glucuronidation or sulfation on hydroxylated metabolites, are also highly probable.[16]

Caption: Predicted Phase I and II metabolic pathways.

| Prediction Method | Predicted Reaction | Rationale / Involved Enzymes | Reference |

| Ligand-Based (e.g., Meteor Nexus) | Aromatic Hydroxylation | Common pathway for phenyl rings. | CYP450s |

| Ligand-Based | Pyrrolidine Ring Oxidation | Known pathway for pyrrolidine-containing drugs. | CYP450s, FMOs |

| Ligand-Based | N-Oxidation / N-Deamination | Primary amines are substrates for oxidative enzymes. | CYP450s, MAOs |

| Structure-Based (Docking) | CYP2D6/CYP3A4 Interaction | Determines which major isoforms are likely involved. | N/A |

| Ligand-Based | Glucuronidation/Sulfation | Phase II conjugation of hydroxylated metabolites. | UGTs, SULTs |

Chapter 4: In Vitro Validation - Bridging Prediction and Physiology

Rationale: In silico predictions must be confirmed experimentally. In vitro systems using human-derived liver preparations provide a controlled environment to study metabolism, identify the actual metabolites formed, determine the rate of metabolism, and pinpoint the specific enzymes responsible.[16][17] This data is essential for validating computational models and for the initial prediction of human pharmacokinetics.[17]

Key Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes (HLM)

-

Causality: This assay determines the intrinsic clearance (Clint) of the compound. A high clearance rate in HLM suggests the drug will be rapidly metabolized by Phase I enzymes (primarily CYPs) in the liver, likely resulting in a short in vivo half-life.[16] This is a critical self-validating system; if the compound disappears over time in the presence of NADPH but is stable without it, metabolism is confirmed.

-

Protocol:

-

Preparation: Thaw pooled HLM (e.g., 50-donor pool) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM final concentration).

-

Pre-incubation: Pre-warm the HLM reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (Solution A). For a negative control (no metabolism), add buffer instead of the NADPH system.

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance.[18]

-

2. Metabolite Identification (MetID) in Human Hepatocytes

-

Causality: Hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and transporters, offering a more complete and physiologically relevant picture of metabolism than microsomes.[19][20] Identifying metabolites in this system provides strong evidence for what may occur in vivo.

-

Protocol:

-

Preparation: Thaw cryopreserved pooled human hepatocytes and assess viability (must be >80% via Trypan blue exclusion). Resuspend cells in incubation medium.[18]

-

Incubation: Add this compound (e.g., 10 µM final concentration) to the hepatocyte suspension and incubate at 37°C in a shaking water bath.

-

Sampling: Collect samples at various time points (e.g., 0, 1, 4, and 24 hours).

-

Extraction: Quench the reaction and extract the drug and metabolites by adding two volumes of cold acetonitrile.

-

Analysis: Centrifuge to pellet cell debris. Analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) to detect and structurally elucidate metabolites based on accurate mass, fragmentation patterns, and chromatographic retention time.[4][21]

-

Analytical and Experimental Workflow

Caption: In vitro experimental and analytical workflow.

Chapter 5: In Vivo Confirmation - The Definitive Study

Rationale: While in vitro systems are powerful, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[9] In vivo studies in preclinical species are the gold standard for confirming metabolic pathways, determining pharmacokinetic profiles, and ensuring that animal models used for safety testing are exposed to the same major human metabolites, as required by MIST guidance.[5][22]

Animal Model Selection: The choice of animal model is critical. It should ideally be based on in vitro data comparing the metabolic profiles across species (e.g., rat, dog, monkey, and human hepatocytes or microsomes). The species that most closely mimics the human metabolic profile is often chosen for pivotal toxicology studies.[22][23] Rodents (rats) are commonly used for initial PK and metabolism studies due to practical considerations.[24]

High-Level Protocol for a Rodent Metabolism Study:

-

Acclimatization & Dosing: House male Sprague-Dawley rats in metabolism cages that allow for the separate collection of urine and feces. Acclimatize for at least 3 days. Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

-

Sample Collection:

-

Blood: Collect serial blood samples via tail vein or cannulation at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to obtain plasma.[25]

-

Excreta: Collect urine and feces at intervals for up to 72 hours or until radioactivity recovery (if a radiolabeled compound is used) is >95%.

-

-

Sample Processing: Pool plasma samples for metabolite profiling. Extract urine and homogenized feces to isolate the parent drug and metabolites.

-

Analysis: Analyze samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.[4] This allows for the calculation of key PK parameters (AUC, Cmax, T1/2) and the determination of the relative abundance of each metabolite.

-

Cross-Species Comparison: The ultimate goal is to create a comprehensive table comparing the metabolites identified across all systems. This table is a cornerstone of the regulatory submission package.

| Metabolite | In Silico Prediction | In Vitro (Human Hepatocytes) | In Vivo (Rat Plasma) | In Vivo (Rat Urine) | Meets MIST Criteria? |

| Parent Drug | N/A | Detected | Detected | Detected | N/A |

| p-Hydroxy | Yes | Major | Major (>10% AUC) | Major | Yes |

| 2"-Oxo-pyrrolidine | Yes | Major | Major (>10% AUC) | Major | Yes |

| N-Oxide | Yes | Minor | Trace | Minor | No |

| p-Hydroxy-Glucuronide | Yes | Major | Not in Plasma | Major | N/A (Excretory) |

Chapter 6: Synthesizing the Data - A Coherent Metabolic Pathway

By integrating the findings from all three tiers, a definitive metabolic map for this compound can be constructed. The in silico predictions provided the initial hypotheses. The in vitro hepatocyte data confirmed the major biotransformations in a human-relevant system, identifying p-hydroxylation and pyrrolidine oxidation as key pathways. The in vivo rat study provided the physiological context, confirming that these metabolites are indeed formed and are major circulating components, thus satisfying MIST considerations.

The synthesized data indicates that the primary clearance mechanism for this compound is hepatic metabolism, driven largely by CYP-mediated oxidation at two primary sites, followed by excretion of both the Phase I metabolites and their subsequent glucuronidated conjugates in the urine.

Caption: Final proposed in vivo metabolic pathway.

Conclusion

The elucidation of the in vivo metabolic pathway for this compound is a clear demonstration of the power of a modern, integrated drug metabolism strategy. By systematically progressing from computational prediction to in vitro validation and finally to in vivo confirmation, we can build a comprehensive and scientifically rigorous understanding of a compound's biotransformation. This approach not only satisfies critical regulatory requirements but also provides invaluable insights that guide the entire drug development process, ultimately de-risking the path to creating a safe and effective medicine.

References

- Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computers in Biology and Medicine, 106, 54-64.

- Ma, L., & Li, Y. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.

- Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(1), 20-31.

- BioIVT. (n.d.). Drug Metabolism Assays. BioIVT.

- Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.

- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development.

- Doss, G. A., & Baillie, T. A. (2012). A tiered approach to address regulatory drug metabolite-related issues in drug development. Bioanalysis, 4(10), 1135-1138.

- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787.

- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. FDA.

- Admescope. (n.d.). Services for in vitro Metabolism research. Admescope.

- Segall, M. D., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.

- Creative Biolabs. (n.d.). In Vitro Metabolism Studies.

- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA.

- Mezher, M. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.

- Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Pharmaceutical research, 27(9), 1772-87.

- Shaffer, C. L., Harriman, S. P., & Hanzlik, R. P. (2009). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 22(5), 921-929.

- Biotechfarm. (n.d.).

- ManTech Publications. (2019). Role of Drug Metabolite Profiling in Drug Discovery and Development.

- PharmaBlock. (n.d.).

- Sakamoto, A., et al. (2017). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 35(2), 245-256.

- Zhou, R., & Li, L. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 58, 83-95.

- McDonald, M. G., & Rettie, A. E. (2012). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Drug Metabolism and Disposition, 40(7), 1331-1339.

- Koskinen, M., & Ojanperä, I. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Drug Testing and Analysis, 6(7-8), 738-747.

- Hemmer, S., Wagmann, L., & Meyer, M. R. (2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Metabolomics, 17(5), 45.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

- Mardal, M., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Drug Testing and Analysis, 8(10), 1058-1067.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. admin.mantechpublications.com [admin.mantechpublications.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. raps.org [raps.org]

- 9. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. news-medical.net [news-medical.net]

- 12. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. admescope.com [admescope.com]

- 17. labcorp.com [labcorp.com]

- 18. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

- 21. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biotechfarm.co.il [biotechfarm.co.il]

- 25. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of (R)-alpha-phenyl-1-pyrrolidineethanamine as a research chemical

Technical Guide: (R)- -Phenyl-1-Pyrrolidineethanamine

History, Synthesis, and Pharmacological Significance[1]

Executive Summary

(R)-

Historically, it emerged not as a primary drug of abuse, but as a privileged scaffold in the discovery of selective Kappa Opioid Receptor (KOR) agonists (the U-50,488 lineage) and Sigma (

| Chemical Property | Data |

| IUPAC Name | (R)-1-(2-amino-2-phenylethyl)pyrrolidine |

| Common Aliases | (R)-APPE, 1-phenyl-2-pyrrolidinoethylamine |

| Molecular Formula | |

| Molar Mass | 190.29 g/mol |

| Key Pharmacophore | Chiral 1,2-diamine (Phenylethylamine core) |

| Primary Class | Synthetic Intermediate / Sigma Ligand |

Part 1: History and Discovery

The Upjohn Era and Opioid Research

The discovery of (R)-

The breakthrough compound U-50,488 featured a cyclohexane-1,2-diamine core. However, during Structure-Activity Relationship (SAR) studies, researchers explored linear analogues to understand the necessity of the cyclohexane ring. (R)-

-

The Scaffold Hypothesis: By removing the cyclohexane ring of U-50,488, researchers created flexible diamines. While the flexible forms often lost potency at the KOR, they gained significant affinity for the Sigma-1 receptor , a target implicated in modulation of calcium channels and NMDA receptors.

-

Chiral Resolution: The (R)-isomer was identified as the bioactive enantiomer for many phenylethylamine-derived ligands, necessitating stereoselective synthesis routes that remain the standard today.

The "Research Chemical" Divergence

In the 2010s, as regulations tightened on cathinones (

-

Metabolites: Reduced forms of cathinones (ketone

alcohol or alkane). -

Precursors: The un-acylated diamine cores of designer opioids (e.g., U-47700). (R)-

-phenyl-1-pyrrolidineethanamine appeared in this context. It is not a potent stimulant itself (lacking the ketone of cathinones and the lipophilicity of Lefetamine), but it serves as a "universal key" for synthesizing potent designer drugs via simple acylation.

Part 2: Pharmacological Mechanism

The pharmacology of (R)-

1. Sigma Receptor Affinity (

/

)

The pharmacophore

-

Mechanism: It acts as a chaperone modulator at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Effect: Modulation of intracellular

signaling. Unlike dopaminergic stimulants, pure sigma ligands produce psychotomimetic or neuroprotective effects depending on agonism/antagonism, often without classic euphoria.

2. The "Missing Amide" (Opioid Inactivity)

As a free amine, the compound lacks the arylacetamide moiety required for high-affinity binding to the Kappa Opioid Receptor.

-

Precursor Relationship: Acylation of the primary amine with 3,4-dichlorophenylacetic acid converts this scaffold into a potent kappa agonist (linear analogue of U-50,488).

-

Safety Implication: Researchers handling the free amine are one step away from creating a potent sedative/analgesic, posing a significant contamination risk if acylation reagents are present.

3. NMDA Interaction (The Lefetamine Link)

Structurally, the compound resembles Lefetamine (

-

Prediction: It likely possesses weak NMDA antagonist properties, contributing to a "dissociative" profile rather than pure stimulation.

Part 3: Synthesis Protocol

Directive: This protocol utilizes a chiral pool approach starting from (R)-Phenylglycine. This ensures the correct stereochemistry without need for complex resolution steps.

Reagents:

-

(R)-Phenylglycine (Starting Material)

-

Boc-anhydride (

) -

DCC (Dicyclohexylcarbodiimide) or EDC (Coupling Agent)

-

Lithium Aluminum Hydride (LiAlH4)

-

Trifluoroacetic acid (TFA) or HCl

Step-by-Step Methodology

-

Protection (Boc-ylation):

-

React (R)-Phenylglycine with

in NaOH/Dioxane to protect the primary amine. -

Result: (R)-N-Boc-phenylglycine.

-

-

Amide Coupling:

-

Dissolve (R)-N-Boc-phenylglycine in DCM. Add 1.1 eq of DCC and 1.1 eq of Pyrrolidine.

-

Stir at RT for 12h. Filter off DCU urea byproduct.

-

Result:(R)-tert-butyl (2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl)carbamate .

-

Checkpoint: Verify intermediate via TLC (Shift in

due to amide formation).

-

-

Deprotection:

-

Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

-

Basify with

and extract. -

Result:(R)-2-amino-2-phenyl-1-(pyrrolidin-1-yl)ethanone (The amide).

-

-

Reduction (The Critical Step):

-

Setup: Flame-dried flask,

atmosphere. -

Suspend

(3 eq) in dry THF. -

Add the amide (dissolved in THF) dropwise at

. -

Reflux for 4–6 hours. This reduces the carbonyl (

) to a methylene ( -

Quench: Fieser workup (

, 15% -

Result:(R)-

-phenyl-1-pyrrolidineethanamine .[4]

-

-

Purification:

-

Convert to Dihydrochloride salt using HCl/Ether for stability.

-

Recrystallize from Isopropanol.

-

Part 4: Visualization (Pathway & Pharmacophore)

The following diagram illustrates the synthesis pathway and the structural relationship to the opioid U-47700, highlighting why this molecule is a "precursor" risk.

Caption: Synthesis of (R)-APPE from Phenylglycine and its divergence into opioid ligands via acylation.

References

- Upjohn Company Patents. (1970s-1980s). Derivatives of 1,2-diamines as analgesic agents. (Foundational work on the U-series opioids establishing the diamine scaffold).

- Von Voigtlander, P. F., & Lewis, R. A. (1982). Analgesic and mechanistic evaluation of U-50,488. Journal of Pharmacology and Experimental Therapeutics. (Context for the kappa-opioid agonist discovery pipeline).

-

CAS Registry. (2025).

-phenyl-1-pyrrolidineethanamine dihydrochloride. -

PubChem. (2025).[3] Compound Summary for CID 12149595 (Related isomer).[1]

- Szmuszkovicz, J. (1999). U-50,488 and the Kappa Opioid Receptor: A Personal Account. The Upjohn Company. (Detailed history of the chemical evolution from linear diamines to cyclohexyl compounds).

Methodological & Application

Application Note: Robust Sample Preparation Strategies for the Chiral HPLC Analysis of (R)-alpha-phenyl-1-pyrrolidineethanamine

Abstract

The enantiomeric purity of chiral amines such as (R)-alpha-phenyl-1-pyrrolidineethanamine is a critical quality attribute in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the definitive technique for this analysis.[1][2] However, the accuracy, reproducibility, and reliability of the final chromatographic data are fundamentally dependent on meticulous and well-designed sample preparation. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preparation of samples containing this compound for chiral HPLC analysis. It moves beyond simple procedural lists to explain the causality behind experimental choices, addressing common challenges such as analyte solubility, poor peak shape, and the need for enhanced detection sensitivity. Two primary protocols are detailed: a direct analysis method for routine assays and a pre-column derivatization strategy for trace-level quantification.

Foundational Principles of Sample Preparation for Chiral Amines

The primary objective of sample preparation is to present the analyte to the analytical column in a state that ensures optimal separation and detection, without introducing artifacts or compromising the integrity of the analysis. For a basic chiral amine like this compound, several key factors must be considered.

The Analyte: Physicochemical Properties and Challenges

This compound is a primary amine, which defines its chemical behavior in a chromatographic system. The core challenges associated with this class of compounds are:

-

Basicity and Peak Tailing: As a basic compound, the primary amine moiety can engage in secondary ionic interactions with acidic residual silanols present on the surface of silica-based stationary phases. This interaction is a primary cause of significant peak tailing, which compromises resolution and reduces quantification accuracy.

-

Detection Sensitivity: While the phenyl group provides some native UV absorbance, it may be insufficient for detecting low-level impurities or for analyses in complex matrices.

-

Chiral Integrity: The sample preparation workflow must be conducted under conditions that do not induce racemization, ensuring that the measured enantiomeric ratio is a true reflection of the sample's composition.

The "Why": Core Goals of the Sample Preparation Workflow

A robust sample preparation protocol is designed to achieve four critical outcomes:

-

Complete Solubilization: Ensure the analyte is fully dissolved in a diluent that is miscible with the HPLC mobile phase.

-

Matrix Interference Removal: Eliminate particulate matter and other non-analyte components that could interfere with the chromatogram or damage the HPLC system.

-

Chromatographic Compatibility: The final sample solution must be compatible with the mobile phase to prevent peak distortion, splitting, or precipitation on the column.

-

Column Protection: Filtration is a non-negotiable step to prevent particulates from clogging the column frit, which can lead to high backpressure and irreversible column damage.[3][4]

Strategic Approaches to Common Challenges

-

Mitigating Peak Tailing: The most effective strategy to counteract peak tailing for basic analytes is the inclusion of a competitive basic additive in the mobile phase and/or the sample diluent.[3][5] Additives like diethylamine (DEA) or triethylamine (TEA) act as silanol-masking agents, effectively saturating the active sites on the stationary phase and allowing the analyte to elute as a sharp, symmetrical peak.

-

Enhancing Detection with Derivatization: When high sensitivity is required, pre-column derivatization is an invaluable technique.[6] This process involves reacting the primary amine with a reagent that attaches a highly UV-absorbent or fluorescent tag to the molecule. This not only dramatically lowers the limit of detection but can also improve the chromatographic behavior of the analyte.[7][8][9]

Protocol 1: Direct Analysis (Without Derivatization)

This protocol is suitable for the analysis of bulk materials, reaction monitoring, and quality control assays where the analyte concentration is sufficiently high for direct UV detection.

Workflow for Direct Analysis

Caption: Workflow for direct sample preparation.

Materials and Reagents

-

This compound sample

-

HPLC or ACS grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol)

-

Diethylamine (DEA) or Triethylamine (TEA)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Pipettes and tips

-

Vortex mixer and/or sonicator

-

Syringes (1-3 mL)

-

Syringe filters (0.45 µm, PTFE or Nylon recommended for organic solvents)

-

HPLC vials with caps and septa

Recommended Sample Diluent Compositions

The choice of diluent is critical and should be as close in composition to the mobile phase as possible to ensure good peak shape.

| HPLC Mode | Primary Solvents | Basic Additive | Typical Ratio (v/v) |

| Normal Phase | n-Hexane / Isopropanol | 0.1% Diethylamine (DEA) | 90:10 |

| Normal Phase | n-Hexane / Ethanol | 0.1% Diethylamine (DEA) | 90:10 |

| Polar Organic | Acetonitrile / Methanol | 0.1% Triethylamine (TEA) | 90:10 |

| Reversed Phase | Acetonitrile / Water | 0.1% Trifluoroacetic Acid (TFA) | Varies |

| Note: For basic amines in reversed-phase, an acidic modifier like TFA is often used to protonate the amine and improve peak shape. However, this can be column-dependent.[5] |

Step-by-Step Protocol

-

Prepare the Sample Diluent: Based on the intended HPLC method (see table above), prepare a sufficient volume of the chosen diluent. For example, for a normal phase method, mix 90 mL of n-Hexane with 10 mL of isopropanol and add 0.1 mL of DEA.

-

Weigh the Sample: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the Sample: Add approximately 7-8 mL of the prepared sample diluent to the volumetric flask.

-

Promote Dissolution: Vortex and/or sonicate the flask for 2-5 minutes until the sample is completely dissolved.

-

Dilute to Volume: Allow the solution to return to room temperature, then carefully add the sample diluent to the 10 mL mark. Invert the flask 10-15 times to ensure homogeneity. This yields a stock solution of approximately 1 mg/mL.

-

Prepare Working Solution (if necessary): Perform further serial dilutions from the stock solution using the same diluent to achieve the desired final concentration (e.g., 0.1 mg/mL).

-

Filter the Sample: Draw the final sample solution into a syringe. Attach a 0.45 µm syringe filter and carefully dispense the filtrate into an HPLC vial.[3]

-

Analyze: The sample is now ready for injection into the HPLC system.

Protocol 2: Pre-Column Derivatization with Dansyl Chloride

This protocol is recommended for trace-level analysis, such as impurity profiling or bioanalytical studies, where high sensitivity is paramount. Dansyl chloride reacts with primary amines to form highly fluorescent derivatives.[10][11]

Workflow for Derivatization

Caption: Workflow for pre-column dansylation.

Materials and Reagents

-

All materials from Protocol 1

-

Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

-

Sodium bicarbonate

-